molecular formula C17H16ClNO4 B11828370 4-Tert-butylphenyl 2-chloro-4-nitrobenzoate CAS No. 452927-02-5

4-Tert-butylphenyl 2-chloro-4-nitrobenzoate

Cat. No.: B11828370
CAS No.: 452927-02-5
M. Wt: 333.8 g/mol
InChI Key: AIHKFJPEEDMKEA-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C17H16ClNO4. It is a member of the benzoate ester family and is characterized by the presence of a tert-butyl group, a chloro group, and a nitro group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenyl 2-chloro-4-nitrobenzoate typically involves the esterification of 4-tert-butylphenol with 2-chloro-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butylphenyl 2-chloro-4-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and chloro groups can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylphenyl 2-chloro-5-nitrobenzoate
  • 4-Tert-butylphenyl 4-nitrobenzoate
  • 4-Propionylphenyl 2-chloro-4-nitrobenzoate
  • Methyl 2-chloro-4-nitrobenzoate

Uniqueness

4-Tert-butylphenyl 2-chloro-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and a nitro group on the benzene ring allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

452927-02-5

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

(4-tert-butylphenyl) 2-chloro-4-nitrobenzoate

InChI

InChI=1S/C17H16ClNO4/c1-17(2,3)11-4-7-13(8-5-11)23-16(20)14-9-6-12(19(21)22)10-15(14)18/h4-10H,1-3H3

InChI Key

AIHKFJPEEDMKEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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